molecular formula C32H45N5O3S B564678 Desthiazolylmethyloxycarbonyl Ritonavir-d6 CAS No. 1217772-02-5

Desthiazolylmethyloxycarbonyl Ritonavir-d6

Cat. No.: B564678
CAS No.: 1217772-02-5
M. Wt: 585.841
InChI Key: IQKWCORIMSRQGZ-YQNDCQBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is a labeled metabolite of the selective HIV-1 protease inhibitor Ritonavir. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Ritonavir. The compound is characterized by its molecular formula C32 D6 H39 N5 O3 S and a molecular weight of 585.83 .

Mechanism of Action

Target of Action

Desthiazolylmethyloxycarbonyl Ritonavir-d6, also known as M1, is a minor metabolite of Ritonavir . It exhibits potent activity against ER+, HER2+ and triple negative breast cancer lines . The primary targets of M1 are the proteasome and the unfolded protein response (UPR), which have been identified as Ritonavir targets .

Mode of Action

M1 interacts with its targets, the proteasome and UPR, in a unique way. It up-regulates the chymotryptic, tryptic and caspase-like activities of the purified 20S proteasome . M1 also up-regulates the proteasome chymotryptic site in breast cancer cells .

Biochemical Pathways

The biochemical pathways affected by M1 involve the proteasome and UPR. M1’s up-regulation of proteasome activity leads to a reduction in the levels of survivin in T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line .

Pharmacokinetics

It is known that 1 hour following m1 intraperitoneal administration, m1 plasma levels were measurable (36 ± 23 microM) . In contrast, Ritonavir administration resulted in M1 levels that were at or below the limit of detection .

Result of Action

The molecular and cellular effects of M1’s action include a G0/G1 block and apoptosis in all lines tested . M1 also significantly reduces survivin levels in the T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line . In vivo, M1 inhibits the MDA-MB-231 xenograft at its maximum tolerated dose (MTD, 20 mg/kg), while Ritonavir exhibits no effect at this dosing, which is half of its MTD .

Action Environment

In general, factors such as ph, temperature, salinity, and the presence of other molecules can impact the effectiveness of a drug

Preparation Methods

The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir-d6 involves multiple steps, starting from the precursor Ritonavir. The synthetic route typically includes the introduction of deuterium atoms to create the labeled compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods are similar but scaled up to meet the demand for research purposes .

Chemical Reactions Analysis

Desthiazolylmethyloxycarbonyl Ritonavir-d6 undergoes various chemical reactions, including:

Scientific Research Applications

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKWCORIMSRQGZ-YQNDCQBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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